molecular formula C19H18N2O3S B2982453 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide CAS No. 921788-87-6

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B2982453
CAS No.: 921788-87-6
M. Wt: 354.42
InChI Key: SKCKZYSACLJIRA-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a structurally complex molecule featuring a benzothiazole core fused with a 1,4-dioxane ring (dioxino[2,3-f]benzothiazole). The acetamide moiety at the 2-position is substituted with a 3,4-dimethylphenyl group, conferring distinct electronic and steric properties. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to polar substituents like sulfonyl or methoxy groups .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-3-4-13(7-12(11)2)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKZYSACLJIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The compound's structure can be broken down into distinct moieties:

  • Benzothiazole Moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Dioxin Structure : Imparts specific reactivity that may enhance biological activity.
  • Acetamide Group : Contributes to the pharmacological profile and solubility of the compound.

The molecular formula is C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2} with a molecular weight of approximately 397.5 g/mol.

Research indicates several mechanisms through which this compound exerts its biological effects:

  • Antimicrobial Activity : The benzothiazole derivatives have shown significant antibacterial activity by inhibiting key bacterial enzymes such as DNA gyrase and dihydroorotase .
  • Anticancer Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated high anticancer activity against human chronic myelogenous leukemia cells .
  • Anti-inflammatory Properties : The compound has been noted to inhibit the release of interleukin-1 beta (IL-1β), suggesting a role in modulating inflammatory responses.

Biological Activity Data

Biological ActivityMechanismReference
AntibacterialInhibition of DNA gyrase
AnticancerAntiproliferative effects on cancer cell lines
Anti-inflammatoryInhibition of IL-1β release

Case Studies

  • Antitubercular Activity : A study evaluated benzothiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited significant activity comparable to established drugs like isoniazid and rifampicin .
  • Anticancer Potential : In vitro assays have shown that related compounds exerted moderate to high anticancer activity against various human cancer cell lines. Compounds with specific substitutions on the benzothiazole ring were particularly effective due to their enhanced hydrophobicity which improved cell membrane penetration .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent R Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 3,4-dimethylphenyl C21H20N2O3S 380.46 High lipophilicity; CNS/kinase target potential
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide 4-methoxyphenylsulfonyl C18H16N2O6S2 420.45 Electron-withdrawing sulfonyl group; improved metabolic stability
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide HCl Dimethylaminoethyl C17H22N3O3S·HCl 403.90 Charged tertiary amine; enhanced solubility
3-(Benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide Benzenesulfonyl-propanamide C20H18N2O5S2 430.50 Extended alkyl chain; flexible binding
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethyl C14H20ClNO2 269.77 Herbicidal activity; agrochemical use
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thienopyrimidinyl-sulfanyl C24H22N3O5S2 496.58 Kinase inhibition; anticancer potential

Detailed Analysis of Structural and Functional Differences

Electronic and Steric Effects

  • Target Compound : The 3,4-dimethylphenyl group is electron-donating, increasing electron density on the acetamide nitrogen. This may enhance interactions with hydrophobic binding pockets in biological targets, such as kinases or neurotransmitter receptors .
  • Sulfonyl Analogs () : Sulfonyl groups are electron-withdrawing, reducing electron density on the acetamide moiety. This can alter binding affinity and metabolic stability. For example, the 4-methoxyphenylsulfonyl analog () may exhibit stronger hydrogen-bonding interactions with polar residues in enzyme active sites .

Solubility and Pharmacokinetics

  • Dimethylaminoethyl Derivative (): The introduction of a dimethylaminoethyl group and hydrochloride salt significantly enhances water solubility due to the charged tertiary amine. This is advantageous for intravenous formulations but may reduce blood-brain barrier penetration compared to the target compound .
  • Chloroacetamides () : Chlorine substituents in agrochemical analogs like alachlor increase electrophilicity, enhancing reactivity with biological nucleophiles (e.g., plant enzymes). However, this feature is absent in the target compound, which lacks halogenation .

Research Findings and Hypotheses

  • Metabolic Stability : Sulfonyl-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to esterase-mediated hydrolysis compared to the target compound’s acetamide .
  • Synthetic Accessibility: The dimethylphenyl substituent in the target compound simplifies synthesis compared to sulfonyl or thienopyrimidinyl derivatives, which require additional steps for sulfonation or heterocycle formation .
  • Agrochemical vs. Pharmaceutical Use : While chloroacetamides () are herbicidal, the target compound’s lack of electrophilic chlorine and presence of aromatic methyl groups align it more with pharmaceutical applications .

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